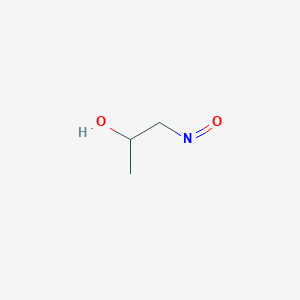

1-Nitrosopropan-2-ol

Description

Significance and Contextualization in Organic Chemistry

In the broader context of organic chemistry, 1-Nitrosopropan-2-ol is significant for several reasons. Primarily, it serves as a simple yet representative example of a β-hydroxy N-nitrosamine. The presence of a hydroxyl group beta to the nitrosamine (B1359907) functionality is known to influence the molecule's reactivity and biological properties. efpia.eunih.gov The study of such compounds is relevant to understanding the metabolic pathways of more complex N-nitrosamines, a class of compounds known for their biological activity. nih.govacs.org

Furthermore, the dual functionality of this compound makes it a potentially versatile building block in organic synthesis. The hydroxyl group can undergo typical alcohol reactions, while the nitroso group can participate in a variety of transformations, including reductions, oxidations, and cycloadditions. This allows for the potential synthesis of diverse molecular architectures.

Historical Perspective on Nitrosoalkane and Nitrosoalkanol Chemistry

The study of C-nitroso compounds dates back to the 19th century, with much of the early research focused on their synthesis and the intriguing colors they often display. nih.govontosight.ai Initially, there was a belief that primary and secondary nitrosoalkanes were inherently unstable and would readily isomerize to their corresponding oximes. nih.gov However, subsequent research led to the successful synthesis and isolation of these compounds, challenging earlier assumptions. nih.gov

The development of spectroscopic techniques in the mid-20th century, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provided crucial tools for the structural elucidation of nitroso compounds and their dimers. nih.govhhrc.ac.in The chemistry of nitrosoalkanols, a specific subset of nitrosoalkanes, has been explored in various contexts, including their formation through photochemical reactions like the Barton reaction, which involves the photolysis of organic nitrites to yield nitrosoalcohols. bbhegdecollege.comresearchgate.netnih.gov The synthesis of β-hydroxy-N-nitrosoamines can also be achieved through aldol-type reactions of N-nitrosoamines. usp.org

Scope of Academic Inquiry into this compound and Related Nitroso Compounds

While dedicated research focusing solely on this compound is limited, academic inquiry into related compounds provides a framework for understanding its potential chemical behavior. The PubChem database lists an entry for (2R)-1-nitrosopropan-2-ol, confirming its identity as a known chemical entity, although extensive experimental data is not provided. nih.gov

Research on β-hydroxy N-nitrosamines often revolves around their synthesis, characterization, and reactivity. For instance, studies on the nitrosation of secondary amines and the subsequent reactions of the resulting N-nitrosoamines are well-documented. usp.org The presence of a β-hydroxyl group is noted to be a significant structural feature that can reduce the carcinogenic potency of N-nitrosamines. efpia.eu Investigations into the metabolic pathways of larger N-nitrosamines that contain the β-hydroxypropylamine scaffold are also relevant, as they shed light on the chemical transformations such moieties can undergo in biological systems. nih.govontosight.ai

The spectroscopic properties of nitroso compounds are another area of academic interest. The nitroso group gives rise to characteristic absorptions in electronic and vibrational spectra, which can be used for their identification and for studying their electronic structure. hhrc.ac.in

Chemical and Physical Properties

Due to the limited availability of specific experimental data for this compound, its properties are presented here based on computational predictions and by analogy to structurally similar compounds.

| Property | Value/Description | Source |

| Molecular Formula | C₃H₇NO₂ | nih.gov |

| IUPAC Name | This compound | |

| Molar Mass | 89.09 g/mol | |

| Appearance | Expected to be a blue or green liquid or a colorless/yellowish solid if in dimeric form. | ontosight.ai |

| Solubility | Expected to have some solubility in water and polar organic solvents due to the hydroxyl group. |

Spectroscopic Data (Predicted/Typical Ranges)

| Spectroscopy Type | Characteristic Peaks/Signals |

| Infrared (IR) Spectroscopy | A broad O-H stretch around 3200-3600 cm⁻¹. A C-H stretch from the alkyl groups below 3000 cm⁻¹. The N=O stretch for a monomeric nitroso group is typically in the range of 1500-1600 cm⁻¹. |

| ¹H NMR Spectroscopy | A signal for the -OH proton (variable chemical shift, may be broad). Signals for the protons on the carbon bearing the hydroxyl group. Signals for the methyl group protons. |

| ¹³C NMR Spectroscopy | A signal for the carbon attached to the hydroxyl group (typically in the 60-70 ppm range). Signals for the other carbon atoms in the propyl chain. |

Synthesis of this compound

A plausible synthetic route for this compound involves the nitrosation of 1-aminopropan-2-ol. This reaction would typically be carried out using a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Another potential method is the controlled reduction of its corresponding nitro compound, 1-nitropropan-2-ol.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by its two functional groups.

Reactions of the Hydroxyl Group: The -OH group can undergo typical alcohol reactions such as esterification, etherification, and oxidation to a ketone.

Reactions of the Nitroso Group: The -N=O group is electrophilic and can react with nucleophiles. It can be reduced to a hydrazine (B178648) or an amine. C-nitroso compounds are also known to dimerize, forming azodioxy compounds. ontosight.ai This dimerization is often reversible.

Structure

3D Structure

Properties

CAS No. |

93682-09-8 |

|---|---|

Molecular Formula |

C3H7NO2 |

Molecular Weight |

89.09 g/mol |

IUPAC Name |

1-nitrosopropan-2-ol |

InChI |

InChI=1S/C3H7NO2/c1-3(5)2-4-6/h3,5H,2H2,1H3 |

InChI Key |

VXXZUXSRPYINJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Nitrosopropan 2 Ol

Direct and Indirect Synthetic Routes for Nitrosoalkanol Formation

The formation of 1-nitrosopropan-2-ol can be approached through several synthetic pathways, each starting from different precursors and employing distinct chemical transformations. The choice of route often depends on the availability of starting materials and the desired reaction efficiency.

A primary route to nitroso compounds involves the nitrosation of amines. For the synthesis of this compound, a logical precursor is 2-aminopropanol. Primary amines are known to be readily nitrosated by nitrosating agents, typically forming unstable N-nitroso products that can subsequently decompose. nih.gov The most common nitrosating agents are generated from nitrous acid (HNO₂) or its salts, like sodium nitrite (B80452), under acidic conditions. nih.govmdpi.com

The reaction with a primary amine like 2-aminopropanol would proceed as follows:

Step 1: Formation of Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) forms nitrous acid (HNO₂), which can exist in equilibrium with various active nitrosating species like dinitrogen trioxide (N₂O₃).

Step 2: N-Nitrosation: The amino group of 2-aminopropanol acts as a nucleophile, attacking the nitrosating agent to form an N-nitrosamine. Primary N-nitrosamines are generally unstable. nih.gov

Step 3: Conversion to C-Nitroso Compound: The transformation from the N-nitroso intermediate to the C-nitroso target is complex and often competes with other reaction pathways, such as decomposition to a diazonium salt or rearrangement.

Another established method for synthesizing C-nitroso compounds is through the addition of nitroso-containing reagents to carbon-carbon double bonds. nih.govacs.org This approach could theoretically be applied to an unsaturated precursor like propene or allyl alcohol to generate this compound.

Common reagents for this type of reaction include nitrosyl halides (like nitrosyl chloride, NOCl) and oxides of nitrogen (such as dinitrogen trioxide, N₂O₃). nih.govacs.org

Addition of Nitrosyl Halides: The addition of NOCl to an alkene is a well-established method for creating nitroso compounds. acs.org If propene is used as the precursor, the reaction would yield 1-chloro-2-nitrosopropane. A subsequent nucleophilic substitution reaction would be required to replace the chlorine atom with a hydroxyl group to form the final product. The regioselectivity of the initial addition is a critical factor. masterorganicchemistry.com

Addition of Nitrogen Oxides: Dinitrogen trioxide can add to alkenes to produce pseudonitrosites, which are nitro-nitroso compounds. researchgate.net For example, the reaction of N₂O₃ with propene could lead to a mixture of products, potentially including 1-nitro-2-nitrosopropane. nih.gov This intermediate would then require chemical modification to convert the nitro group into a hydroxyl group, a non-trivial transformation.

A major consideration in these addition reactions is the regioselectivity—that is, which carbon atom of the double bond receives the nitroso group versus the other part of the adding molecule. masterorganicchemistry.comyoutube.com

The oxidation of other nitrogen-containing functional groups, particularly hydroxylamines and primary amines, is a common and effective route for the synthesis of C-nitroso compounds. nih.gov

Oxidation of Hydroxylamines: A promising pathway to this compound is the selective oxidation of 1-(hydroxylamino)propan-2-ol. This precursor would first need to be synthesized, typically by the reduction of a nitro compound like 1-nitropropan-2-ol. Various oxidizing agents can then be employed to convert the hydroxylamine (B1172632) to the nitroso group. Reagents such as pyridinium (B92312) chlorochromate (PCC) have been shown to be effective for the clean oxidation of hydroxylamines to aryl C-nitroso compounds without significant over-oxidation to the nitro state. tandfonline.com Another method involves the use of molecular oxygen or air as the oxidant in the presence of specific catalysts, such as soluble naphthenic acid salts of metals like iron or cobalt, in an inert organic solvent. google.com The reaction time for such oxidations can range from one to three hours and can be accelerated by moderate heating. google.com

Oxidation of Primary Amines: Direct oxidation of a primary amine, such as 2-aminopropanol, can also yield a nitroso compound. However, this reaction can produce a variety of products, including oximes and nitro compounds, making it difficult to stop the reaction selectively at the nitroso stage. google.com

A key challenge in any oxidation-based synthesis is preventing over-oxidation of the desired nitroso compound to its corresponding nitro derivative, which can significantly lower the product yield. nih.govacs.org

Table 1: Comparison of Synthetic Routes to this compound

| Synthetic Route | Precursor | Key Reagents | Potential Challenges |

|---|---|---|---|

| Nitrosation | 2-Aminopropanol | NaNO₂, Acid (e.g., HCl) | Isomerization to oxime; side reaction of alcohol group; instability of primary N-nitroso intermediate. nih.govacs.orgnih.gov |

| Addition Reaction | Propene | Nitrosyl Chloride (NOCl) | Requires two steps (addition then substitution); control of regioselectivity. acs.orgmasterorganicchemistry.com |

| Oxidation | 1-(Hydroxylamino)propan-2-ol | PCC or O₂/Catalyst | Precursor synthesis required; potential for over-oxidation to nitro compound. acs.orgtandfonline.comgoogle.com |

Advances in synthetic chemistry continue to provide new methodologies and catalysts that could be applied to the synthesis of this compound. While specific novel methods for this exact molecule are not widely documented, developments in related areas are relevant. For instance, the synthesis of the key precursor 2-aminopropanol has been optimized through catalytic processes. One such method involves the reaction of propylene (B89431) oxide and liquid ammonia (B1221849) over a rare earth modified catalyst in a fixed bed reactor, offering high atom economy and suitability for industrial production. google.com

Furthermore, the development of selective oxidation catalysts is crucial. The use of specific metal catalysts to enable the use of molecular oxygen as the oxidant for converting hydroxylamines to nitroso compounds represents a greener and more efficient approach compared to stoichiometric chemical oxidants. google.com Research into new catalytic systems that can mediate the direct and selective conversion of amines or other precursors to C-nitroso compounds under mild conditions remains an active area of interest.

Mechanistic Investigations of this compound Synthesis

Understanding the underlying reaction mechanisms is critical for optimizing synthetic routes and improving yields. This involves studying the reaction kinetics and the thermodynamic landscape of the key chemical transformations.

The kinetics and thermodynamics of forming this compound are highly dependent on the chosen synthetic pathway. For the most direct route, the nitrosation of 2-aminopropanol, the mechanism has been studied extensively for amines in general.

Thermodynamic Considerations: The N-nitrosation of amines is typically a thermodynamically favorable reaction. researchgate.net However, the stability of the resulting products is a key issue. For primary amines, the initial N-nitroso product is often unstable. nih.gov For C-nitroso compounds like this compound, there is a thermodynamic drive towards isomerization to the more stable oxime tautomer, particularly for primary and secondary nitrosoalkanes. nih.govacs.org This isomerization can be influenced by the choice of solvent and other reaction conditions. Managing the reaction conditions to kinetically favor the formation of the C-nitroso compound over its rearrangement is a primary synthetic challenge.

Table 2: Factors Influencing Nitrosation Reaction of 2-Aminopropanol

| Factor | Effect on Reaction | Rationale |

|---|---|---|

| pH | Optimal rate at mildly acidic pH. | Balances formation of active nitrosating agent with the availability of the free, unprotonated amine. nih.gov |

| Amine Basicity (pKa) | Influences the concentration of free amine at a given pH. | A higher pKa means the amine is more easily protonated, requiring a higher pH for optimal reaction. researchgate.net |

| Temperature | Can increase reaction rate. | Higher temperatures may also promote undesirable side reactions or decomposition of unstable intermediates. google.com |

| Solvent | Can influence reaction pathways. | The choice of solvent can affect the stability of intermediates and the propensity for isomerization to the oxime. nih.govacs.org |

Role of Specific Catalytic Systems in Enhancing Selectivity and Yield

The direct catalytic nitrosation of a secondary alcohol such as propan-2-ol to yield this compound is not a well-documented transformation. However, the broader field of nitrosation chemistry offers insights into potential catalytic strategies. Generally, nitrosation reactions can be accelerated by various catalysts, although these are typically applied to the N-nitrosation of amines. nih.gov Factors that catalyze N-nitrosation reactions may offer a conceptual starting point for the development of methods for C-nitrosation of alcohols. nih.gov

Several catalytic systems are known to promote nitrosation reactions in different contexts:

Thiocyanate (B1210189) and Thiols: The thiocyanate anion is a particularly effective catalyst for nitrosamine (B1359907) formation. nih.gov Nitrosation reactions can also be accelerated in the presence of certain thiols. nih.gov

Surfactants: Micelle-forming surfactants can accelerate the nitrosation of hydrophobic amines. nih.gov Cationic micelles, in particular, have been shown to significantly enhance the nitrosation of hydrophobic secondary amines. nih.gov

Carbonyl Compounds and Nitrosophenols: The presence of certain carbonyl compounds and nitrosophenols can also lead to an acceleration of nitrosation reactions. nih.gov

Bacterial Catalysis: Certain microorganisms can influence nitrosation reactions, primarily by converting nitrate (B79036) to nitrite, which is a key nitrosating agent precursor. nih.gov Some bacteria have been shown to catalyze the N-nitrosation of secondary amines at neutral pH. portlandpress.com

For the formation of C-nitroso compounds, oxidation of the corresponding amine is a common route, and various catalytic systems have been developed for this purpose. While not a direct synthesis from the alcohol, these methods are relevant to the broader chemistry of nitroso compounds. For instance, nitroso arenes can be prepared in good yield from anilines by oxidation with H₂O₂ catalyzed by molybdenum salts such as MoO₃/KOH or ammonium (B1175870) molybdate. organic-chemistry.org

The Barton reaction offers a photochemical, rather than a purely catalytic, method for generating a δ-nitroso alcohol from an alkyl nitrite. wikipedia.org This reaction proceeds via a radical mechanism involving C-H activation and is highly regioselective due to the 6-membered ring transition state. wikipedia.org

A summary of general catalytic systems for nitrosation and related reactions is presented below:

| Catalyst/Promoter System | Reaction Type | Substrate Class | Relevance to this compound Synthesis |

| Thiocyanate, Thiols, Carbonyls | N-Nitrosation | Amines | Potential for adaptation to C-nitrosation of alcohols, though not demonstrated. nih.gov |

| Cationic Micelles | N-Nitrosation | Hydrophobic secondary amines | Illustrates rate enhancement in biphasic systems. nih.gov |

| Molybdenum Salts / H₂O₂ | Oxidation | Anilines | A potential route if the corresponding amine (1-aminopropan-2-ol) is used as a precursor. organic-chemistry.org |

| Bacterial Enzymes | N-Nitrosation | Secondary amines | Biocatalytic approaches could offer high selectivity. portlandpress.com |

Stereoselective Synthesis and Chiral Induction

This compound is a chiral molecule, and therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure forms is of significant interest. While no specific methods for the stereoselective synthesis of this compound have been reported, advances in asymmetric catalysis for the synthesis of related chiral nitroso and nitro compounds provide a foundation for potential strategies.

The asymmetric nitroso aldol (B89426) reaction is a powerful tool for the enantioselective formation of C-N and C-O bonds, leading to chiral α-hydroxyamino or α-aminooxy carbonyl compounds. csic.es This reaction can be catalyzed by both metal complexes and organocatalysts. csic.es

Chiral Metal Catalysts: Silver-BINAP complexes have been successfully employed as catalysts in the O-selective nitroso aldol reaction. researchgate.net The specific complex formed can influence the regio- and enantioselectivity of the reaction. researchgate.net

Organocatalysis: Chiral diamines have been designed as organocatalysts for the N-selective nitroso aldol reaction, achieving high enantioselectivity. mdpi.com Proline and its derivatives are also effective catalysts for the direct asymmetric α-aminoxylation of aldehydes and ketones. pnas.org

Another relevant area is the stereoselective synthesis of chiral nitro alcohols. While these are not nitroso compounds, the methodologies could potentially be adapted. For instance, hydroxynitrile lyases (HNLs) have been used for the biocatalytic synthesis of (S)-β-nitro alcohols through kinetic resolution. nih.gov Furthermore, chemoenzymatic cascades combining organocatalysis and biocatalysis have been developed for the synthesis of chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. nih.gov

The diastereoselective synthesis of chiral nitroso acetals has been achieved through multicomponent cycloaddition reactions using chiral γ-aminated nitroalkenes derived from amino acids. beilstein-journals.org

The table below summarizes some stereoselective methodologies for related compounds, which could conceptually be applied to the synthesis of chiral this compound.

| Method | Catalyst/Reagent | Product Class | Key Features |

| Asymmetric Nitroso Aldol Reaction | Silver-BINAP complexes | α-Aminooxy carbonyls | O-selective, high enantioselectivity. researchgate.net |

| Asymmetric Nitroso Aldol Reaction | Chiral Diamine Organocatalysts | α-Hydroxyamino ketones | N-selective, high enantioselectivity. mdpi.com |

| Asymmetric α-Aminoxylation | Proline and derivatives | α-Aminooxy aldehydes/ketones | Organocatalytic, direct functionalization. pnas.org |

| Kinetic Resolution | Hydroxynitrile Lyase (HNL) | (S)-β-Nitro alcohols | Biocatalytic, high enantiomeric excess. nih.gov |

| Multicomponent Cycloaddition | Chiral γ-aminated nitroalkenes | Chiral nitroso acetals | Diastereoselective synthesis. beilstein-journals.org |

Chemical Reactivity and Transformation Pathways of 1 Nitrosopropan 2 Ol

Fundamental Reaction Mechanisms of the Nitroso Group

The nitroso group is a versatile functional group that participates in a variety of reaction types, including tautomerization, redox processes, and reactions with nucleophiles, electrophiles, and radicals.

Nitroso-to-Oxime Tautomerization and Related Isomerizations

Nitrosoalkanes that possess at least one hydrogen atom on the alpha-carbon can undergo tautomerization to form the more stable oxime isomer. thieme-connect.de This equilibrium generally favors the oxime due to the greater strength of the carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitroso compound. stackexchange.com The stability of the oxime is attributed to the difference in electronegativity between the atoms forming the double bond. stackexchange.com In the case of 1-Nitrosopropan-2-ol, the presence of a hydrogen atom on the carbon adjacent to the nitroso group facilitates this rearrangement.

Nitroso compounds are also known to exist in equilibrium with their colorless dimeric forms, known as azo dioxides. thieme-connect.de This dimerization is a common characteristic of nitrosoalkanes. thieme-connect.de

Redox Chemistry: Oxidation and Reduction Pathways

Redox reactions involve the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. cgc.edubyjus.com The nitroso group in this compound can undergo both oxidation and reduction.

Oxidation: The nitroso group can be oxidized to a nitro group (-NO2). This transformation involves an increase in the oxidation state of the nitrogen atom. savemyexams.combhusd.org Strong oxidizing agents are typically required for this conversion.

Reduction: The nitroso group is readily reduced to an amino group (-NH2). Common laboratory reducing agents like lithium aluminum hydride (LiAlH4) can effect this transformation. lumenlearning.com Catalytic hydrogenation is another method for the reduction of nitroso compounds. lumenlearning.com The reduction process involves a decrease in the oxidation state of the nitrogen atom. savemyexams.comreb.rw

The table below summarizes the oxidation and reduction pathways of the nitroso group.

| Transformation | Reactant Functional Group | Product Functional Group | Change in Nitrogen Oxidation State |

| Oxidation | Nitroso (-NO) | Nitro (-NO₂) | Increase |

| Reduction | Nitroso (-NO) | Amino (-NH₂) | Decrease |

Nucleophilic and Electrophilic Reactivity at the Nitroso Moiety

The reactivity of the nitroso group is characterized by its dual nature, allowing it to react with both nucleophiles and electrophiles. masterorganicchemistry.com A nucleophile is a species that donates an electron pair, while an electrophile accepts an electron pair to form a new covalent bond. masterorganicchemistry.com

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient and can be attacked by nucleophiles. Nucleophiles are electron-rich species that are attracted to positive charges. savemyexams.com

Nucleophilic Character: The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile, particularly in the presence of strong acids.

Radical Reactions Involving the Nitroso Group

Nitroso compounds are well-known for their ability to participate in radical reactions. masterorganicchemistry.com They can act as "spin traps," reacting with unstable free radicals to form more stable nitroxide radicals, which can then be studied using techniques like electron spin resonance spectroscopy. wikipedia.org The reaction involves the addition of a radical to the nitroso group. youtube.com

Reactivity of the Hydroxyl Moiety of this compound

The hydroxyl (-OH) group is a key functional group in alcohols, and its reactivity is central to many organic transformations. msu.edu The polarity of the C-O and O-H bonds, with oxygen being more electronegative than carbon and hydrogen, makes the carbon and hydrogen atoms electrophilic. msu.edu this compound is classified as a secondary alcohol because the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. chemicals.co.uk

Substitution Reactions (e.g., Conversion to Halides)

A primary reaction of the hydroxyl group is its conversion to a better leaving group, facilitating substitution reactions. libretexts.org The hydroxide (B78521) ion (OH-) itself is a poor leaving group. libretexts.orgmasterorganicchemistry.com However, under acidic conditions, the hydroxyl group can be protonated to form -OH2+, which is a much better leaving group (a water molecule). masterorganicchemistry.commasterorganicchemistry.com

The conversion of alcohols to alkyl halides can be achieved using various reagents. organicchemistrytutor.comlibretexts.org

Reaction with Hydrogen Halides: Tertiary alcohols react readily with concentrated hydrogen halides (like HCl, HBr, or HI) at room temperature, typically via an SN1 mechanism. organicchemistrytutor.comlibretexts.org Primary and secondary alcohols react more slowly. masterorganicchemistry.comlibretexts.org The reaction of a secondary alcohol like this compound with a hydrogen halide would likely proceed through an SN1 mechanism, which involves the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com

Reaction with Thionyl Chloride (SOCl2) and Phosphorus Tribromide (PBr3): For primary and secondary alcohols, thionyl chloride and phosphorus tribromide are often preferred for conversion to alkyl chlorides and bromides, respectively. libretexts.org These reactions typically proceed through an SN2 mechanism, which involves a backside attack by the halide ion and results in an inversion of stereochemistry. libretexts.org

The table below outlines common reagents for converting alcohols to alkyl halides.

| Reagent | Product | Typical Mechanism for Secondary Alcohols |

| Concentrated HCl | Alkyl Chloride | SN1 |

| Concentrated HBr | Alkyl Bromide | SN1 |

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | SN2 |

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | SN2 |

Oxidation Reactions to Ketones or Aldehydes

As a secondary alcohol, this compound can be oxidized to form a ketone. libretexts.orgsavemyexams.combyjus.comchemguide.co.uk The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon atom to which the hydroxyl group is attached. This process results in the formation of a carbon-oxygen double bond (a carbonyl group), converting the secondary alcohol into a ketone. The product of this oxidation is 1-nitrosopropan-2-one. Tertiary alcohols, in contrast, are generally resistant to oxidation under similar conditions. savemyexams.combyjus.com

The oxidation of secondary alcohols to ketones can be achieved using various oxidizing agents. savemyexams.com Strong oxidizing agents such as chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) and sulfuric acid (Jones reagent), are effective for this transformation. libretexts.orgbyjus.comsavemyexams.com Milder and more selective reagents like Pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are also commonly used in laboratory settings to achieve the same conversion with potentially higher yields and under less harsh conditions. libretexts.org

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Description | Product from this compound |

|---|---|---|

| Chromic Acid (H₂CrO₄) / Jones Reagent | A strong oxidizing agent, prepared from CrO₃ or K₂Cr₂O₇ in aqueous sulfuric acid. libretexts.orgsavemyexams.com | 1-Nitrosopropan-2-one |

| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent, typically used in acidic or alkaline solutions. savemyexams.comsavemyexams.com | 1-Nitrosopropan-2-one |

| Pyridinium Chlorochromate (PCC) | A milder oxidizing agent, suitable for converting secondary alcohols to ketones without further oxidation. libretexts.org | 1-Nitrosopropan-2-one |

The general reaction can be depicted as follows: CH₃-CH(OH)-CH₂-N=O + [O] → CH₃-C(=O)-CH₂-N=O + H₂O (this compound) + (Oxidizing Agent) → (1-Nitrosopropan-2-one) + (Water)

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound allows it to undergo esterification, a reaction with a carboxylic acid to form an ester and water. chemistrystudent.comgeeksforgeeks.orglibretexts.org This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and is reversible. chemistrystudent.comgeeksforgeeks.orgbyjus.com The process, known as Fischer-Speier esterification, involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the carboxylic acid. byjus.comwikipedia.org To favor the formation of the ester, water is often removed from the reaction mixture as it forms. byjus.com

The reaction of this compound with a generic carboxylic acid (R-COOH) would yield the corresponding ester, 1-nitroso-2-propyl alkanoate.

Etherification: this compound can also be converted into an ether. Etherification can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide ion, followed by its reaction with an alkyl halide. However, strong bases might affect the nitroso group.

A more direct method is the acid-catalyzed condensation of two alcohol molecules or an alcohol with another compound. For instance, reacting this compound with another alcohol in the presence of an acid catalyst can lead to the formation of an ether. rsc.org Another approach is reductive etherification, where a carbonyl compound reacts with an alcohol in the presence of a reducing agent. organic-chemistry.org

Derivatization and Functional Group Interconversions

Derivatization involves chemically modifying a compound to produce a new substance with different properties, often for analysis or to alter its reactivity. Functional group interconversion is the process of converting one functional group into another. imperial.ac.uk

Reactions of the Hydroxyl Group: The hydroxyl group of this compound can be converted into other functional groups. For example, it can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This sulfonate ester can then be readily displaced by various nucleophiles (e.g., halides, cyanide, azide) in Sₙ2 reactions to introduce new functional groups. vanderbilt.edu

Reactions of the Nitroso Group: The nitroso group also offers pathways for functional group interconversion.

Reduction: The nitroso group can be reduced to an amino group (-NH₂). This would convert this compound into 1-amino-2-propanol, a well-known amino alcohol. nih.gov

Oxidation: Conversely, the nitroso group can be oxidized to a nitro group (-NO₂), yielding 1-nitropropan-2-ol.

Spin Trapping: Nitroso compounds like 2-methyl-2-nitrosopropane (B1203614) are used as "spin traps," where the nitroso group reacts with unstable free radicals to form stable nitroxide radicals that can be studied. wikipedia.org This reactivity suggests that this compound could potentially be used to trap radicals.

Table 2: Potential Functional Group Interconversions of this compound

| Initial Functional Group | Reagent/Condition | Resulting Functional Group | Product Name |

|---|---|---|---|

| Secondary Alcohol (-OH) | PBr₃ | Bromoalkane (-Br) | 2-Bromo-1-nitrosopropane |

| Secondary Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | 1-Nitroso-2-propyl tosylate |

| Nitroso (-N=O) | Reducing Agent (e.g., LiAlH₄) | Primary Amine (-NH₂) | 1-Amino-2-propanol |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Nitrosopropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopylibretexts.orguci.eduipb.pt

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

High-Field ¹H and ¹³C NMR Chemical Shift Analysis

While specific experimental NMR data for 1-Nitrosopropan-2-ol are not readily found in published literature, the expected chemical shifts for its protons (¹H) and carbons (¹³C) can be predicted based on the analysis of structurally similar compounds and the known effects of its functional groups. The molecule contains three distinct carbon environments and, assuming chirality at C2, three non-equivalent protons on the carbon skeleton, in addition to the hydroxyl proton.

The electronegativity of the oxygen and nitrogen atoms in the hydroxyl and nitroso groups is expected to cause a downfield shift (higher ppm) for adjacent protons and carbons compared to a simple propane (B168953) backbone. ualberta.caopenstax.org

Expected ¹H NMR Chemical Shifts:

H1 (CH₂-NO): The protons on the carbon bearing the nitroso group would likely appear as a multiplet, significantly shifted downfield due to the electron-withdrawing nature of the N=O group.

H2 (CH-OH): This methine proton, attached to the carbon with the hydroxyl group, would also be shifted downfield and would likely appear as a multiplet due to coupling with the adjacent CH₂ and CH₃ groups.

H3 (CH₃): The methyl protons would be the most upfield of the carbon-bound protons, appearing as a doublet due to coupling with the H2 proton.

OH: The hydroxyl proton's chemical shift is variable and dependent on factors like solvent, concentration, and temperature, often appearing as a broad singlet. openstax.org

Expected ¹³C NMR Chemical Shifts:

C1 (CH₂-NO): This carbon would be significantly deshielded by the attached nitroso group.

C2 (CH-OH): The carbon bearing the hydroxyl group would also be shifted downfield, with its chemical shift falling in the typical range for carbons in alcohols (approximately 50-80 ppm). openstax.org

C3 (CH₃): The methyl carbon would be the most shielded and therefore have the lowest chemical shift value. docbrown.info

A comparison with related compounds such as propan-2-ol can provide a baseline for these predictions. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1/H1 | ~4.0 - 4.5 | ~60 - 70 |

| C2/H2 | ~3.8 - 4.2 | ~65 - 75 |

| C3/H3 | ~1.2 - 1.4 | ~20 - 25 |

| OH | Variable | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignmentslibretexts.orgslideshare.net

To unambiguously assign the predicted ¹H and ¹³C signals and to elucidate the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be essential. ipb.ptprinceton.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H1 and H2, and between H2 and H3, confirming the propyl backbone connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H1, H2, and H3 signals to their respective carbon atoms, C1, C2, and C3. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is crucial for determining stereochemistry and preferred conformations. libretexts.org For this compound, NOESY could provide insights into the spatial relationship between the protons on the chiral center (C2) and the adjacent methylene (B1212753) and methyl groups, helping to define the molecule's three-dimensional structure.

Dynamic NMR Studies for Conformational Exchange

Acyclic molecules like this compound can exist as a mixture of conformers due to rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes when they occur on the NMR timescale. mdpi.comcreative-biostructure.com

For this compound, two key dynamic processes are expected:

Rotation around the C-N bond: This rotation would interconvert different spatial arrangements of the nitroso group relative to the carbon backbone.

Rotation around the C1-C2 bond: This would lead to different staggered and eclipsed conformations, similar to other substituted propanes.

At room temperature, these rotations may be fast, resulting in an averaged NMR spectrum. However, by lowering the temperature, it might be possible to slow down these exchange processes to the point where distinct signals for different conformers can be observed. copernicus.orgunibas.it The energy barriers for these rotations could then be calculated from the coalescence temperature of the signals, providing valuable thermodynamic data about the conformational preferences of the molecule. mdpi.com Studies on related nitroso compounds have demonstrated the utility of DNMR in quantifying rotational barriers. sci-hub.seacs.org

Infrared (IR) and Raman Spectroscopyup.ac.zajascoinc.com

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also offer insights into its conformational state.

Vibrational Analysis of Nitroso and Hydroxyl Functional Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its nitroso (-N=O) and hydroxyl (-O-H) groups.

Hydroxyl Group (O-H): A strong and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. openstax.org The broadness of this peak is a result of intermolecular hydrogen bonding. A sharp peak around 3600 cm⁻¹ could indicate the presence of free, non-hydrogen-bonded hydroxyl groups. The C-O stretching vibration would likely appear as a strong band in the 1000-1200 cm⁻¹ region. openstax.org

Nitroso Group (N=O): The N=O stretching vibration in aliphatic nitroso compounds typically gives rise to a medium-to-strong absorption in the IR spectrum around 1500-1600 cm⁻¹. osti.govmdpi.com The exact position of this band can be sensitive to the electronic environment and conformation. In the Raman spectrum, this vibration may also be observable.

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H | Stretching | 2850 - 3000 | Medium-Strong |

| N=O | Stretching | 1500 - 1600 | Medium-Strong |

| C-O | Stretching | 1000 - 1200 | Strong |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can provide valuable information about the conformational equilibrium of this compound. The positions and intensities of certain vibrational bands, particularly those of the C-O and N=O stretching modes, can be influenced by the molecule's conformation.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict the vibrational spectra of different conformers. derpharmachemica.commdpi.com By comparing the calculated spectra for various stable conformations with the experimental IR and Raman spectra, it is possible to deduce the predominant conformer(s) in the sample. For example, intramolecular hydrogen bonding between the hydroxyl proton and the nitroso oxygen could lead to a specific conformer being more stable, which would be reflected in a shift of the O-H and N=O stretching frequencies. While direct studies on this compound are lacking, analyses of related nitroso and nitro compounds have shown that vibrational frequencies are sensitive to conformational changes. acs.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about a compound's molecular weight and elemental composition, and its fragmentation patterns offer insights into its structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with high precision, typically to four or five decimal places. savemyexams.com This accuracy allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

For this compound, the molecular formula is C₃H₇NO₂. Using the precise masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, and ¹⁶O), the theoretical exact mass can be calculated. savemyexams.com This calculated value can then be compared to the experimental value obtained from an HRMS instrument to confirm the elemental composition.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Count | Precise Atomic Mass (u) | Total Mass (u) |

|---|---|---|---|

| Carbon (¹²C) | 3 | 12.00000 | 36.00000 |

| Hydrogen (¹H) | 7 | 1.00783 | 7.05481 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Oxygen (¹⁶O) | 2 | 15.99491 | 31.98982 |

| Total Exact Mass | | | 89.04770 |

This interactive table outlines the calculation of the monoisotopic mass for the specified compound.

HRMS also allows for isotopic analysis. The presence of a small M+1 peak, approximately 3.4% of the molecular ion peak's intensity, would be expected for a molecule with three carbon atoms, corresponding to the natural abundance of the ¹³C isotope.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound ([C₃H₇NO₂]⁺), several key fragmentation pathways can be predicted based on the known behavior of alcohols and nitrosoalkanes. nih.govlibretexts.orglibretexts.org

One primary pathway for nitroso compounds is the loss of the nitroso group as a neutral nitric oxide radical (•NO), resulting in a loss of 30 Da. nih.gov Another common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orgsavemyexams.com The loss of a water molecule (18 Da) is also a frequent fragmentation pathway for alcohols. libretexts.orgsavemyexams.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|---|---|

| 89 | H₂O (18) | 71 | [C₃H₅NO]⁺ | Dehydration |

| 89 | •NO (30) | 59 | [C₃H₇O]⁺ | Loss of Nitroso Group |

| 89 | •CH₃ (15) | 74 | [C₂H₄NO₂]⁺ | Alpha-cleavage (loss of methyl) |

This interactive table details the expected fragmentation patterns of this compound upon ionization in a mass spectrometer.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy (UV-Vis, CD)

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of UV or visible light. For chiral molecules, circular dichroism provides information about their stereochemistry.

The nitroso group (-N=O) acts as a chromophore, a light-absorbing group. C-nitroso compounds are known for their characteristic colors, typically blue or green, which arise from a weak electronic transition in the visible region of the spectrum. tsijournals.com This absorption is attributed to the promotion of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital (n → π*). at.uaresearchgate.net This transition for simple nitrosoalkanes typically occurs at long wavelengths, often in the range of 630-700 nm.

A more intense absorption is usually observed in the ultraviolet region, corresponding to a π → π* transition within the N=O double bond. at.ua For nitroalkanes, this transition occurs around 270 nm. libretexts.org

Table 3: Typical Electronic Transitions for the Nitrosoalkane Chromophore

| Transition Type | Typical Wavelength Range (nm) | Region | Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | 630 - 700 | Visible | Low |

This interactive table summarizes the characteristic electronic absorption bands for the nitroso functional group.

The this compound molecule contains a chiral center at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a nitrosomethyl group (-CH₂NO). Consequently, it can exist as a pair of enantiomers, (R)-1-Nitrosopropan-2-ol and (S)-1-Nitrosopropan-2-ol.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules. cdnsciencepub.comrsc.org An achiral compound will not produce a CD signal. The n → π* transition of the nitroso chromophore is electronically forbidden but magnetically allowed, making it particularly sensitive to the chiral environment and thus a useful probe in CD spectroscopy. rsc.org

The two enantiomers of this compound would be expected to produce CD spectra that are mirror images of each other. The sign of the Cotton effect (positive or negative) for the n → π* transition could potentially be correlated with the absolute configuration (R or S) at the chiral center, although this often requires comparison with structurally similar compounds of known stereochemistry or complex theoretical calculations. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govijcrt.org By diffracting a beam of X-rays, a crystal produces a unique pattern from which a detailed model of the molecular and crystal structure can be built. mdpi.com

A search of the current literature and structural databases indicates that the crystal structure of this compound has not been reported. Many simple, low-molecular-weight nitroso compounds are liquids or unstable solids, making the growth of single crystals suitable for X-ray diffraction challenging.

If a single crystal of this compound could be analyzed, X-ray crystallography would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The preferred spatial arrangement (conformation) of the molecule in the solid state.

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry in the crystal.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitroso oxygen of another) and other van der Waals forces. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-Nitrosopropan-2-ol |

| (S)-1-Nitrosopropan-2-ol |

This table lists all chemical compounds mentioned in the article.

Determination of Absolute and Relative Configuration in Crystalline Form

The spatial arrangement of atoms in this compound, which contains a stereocenter at the C2 carbon, is defined by its absolute and relative configuration. Determining this three-dimensional structure is crucial for understanding its chemical and biological properties.

Absolute Configuration: The absolute configuration describes the exact spatial arrangement of the substituents around the chiral center. ibchem.com This is typically designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. mpg.de For this compound, the substituents on the chiral carbon (C2) are the hydroxyl (-OH) group, the methyl (-CH3) group, the nitrosomethyl (-CH2NO) group, and a hydrogen (-H) atom.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography, particularly using anomalous dispersion techniques. researchgate.net This method allows for the direct visualization of the atomic arrangement in the crystal lattice. opengeology.orgplos.org Although a crystal structure for this compound is not publicly deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), the procedure would involve growing a suitable single crystal of one of the enantiomers. nih.govwikipedia.orgwikipedia.org The diffraction pattern produced by the interaction of X-rays with the crystal provides the electron density map from which the precise 3D coordinates of each atom can be determined, unambiguously assigning the (R) or (S) configuration. mpg.delibretexts.org

Relative Configuration: Relative configuration describes the stereochemical relationship between two or more chiral centers within a molecule. ibchem.com Since this compound has only one stereocenter, this concept is more applicable when comparing it to other chiral molecules or in diastereomeric interactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be used to infer relative configurations in more complex molecules through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations. sigmaaldrich.com

Table 1: Expected Spectroscopic and Crystallographic Data for Configuration Determination

| Parameter | Method | Expected Information |

|---|---|---|

| Absolute Configuration | Single-Crystal X-ray Crystallography | Unambiguous assignment of (R) or (S) configuration at the C2 center. researchgate.net |

| Chiroptical Properties | Circular Dichroism (CD) Spectroscopy | Provides information on the stereochemistry in solution by measuring the differential absorption of circularly polarized light. |

| Relative Stereochemistry | NMR Spectroscopy (e.g., NOESY) | In derivatives or complexes, it helps determine the spatial proximity of atoms, confirming relative stereochemical arrangements. sigmaaldrich.com |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular forces. The crystal packing determines the density, stability, and other physical properties of the solid material. acs.org The analysis of these interactions is typically performed using data obtained from single-crystal X-ray diffraction. mdpi.com

Intermolecular Hydrogen Bonding: The most significant intermolecular force in the crystal structure of this compound is expected to be hydrogen bonding. ibchem.comlibretexts.org The hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of both the hydroxyl and the nitroso (-NO) groups can act as hydrogen bond acceptors. scienceskool.co.uk This would likely lead to the formation of extensive networks of hydrogen bonds, creating chains or sheets of molecules within the crystal lattice. For instance, the hydroxyl hydrogen of one molecule could form a strong hydrogen bond with the nitroso oxygen or the hydroxyl oxygen of a neighboring molecule. nih.gov

Dipole-Dipole Interactions: The polar C-O, N=O, and C-N bonds create permanent dipoles in the molecule, leading to electrostatic attractions between adjacent molecules. scienceskool.co.uk

Nitroso compounds are also known to exist in equilibrium with their dimeric azodioxy forms in the solid state, which can significantly influence crystal packing through different intermolecular interactions. rsc.org The specific packing arrangement would depend on which form (monomer or dimer) crystallizes and the influence of substituents and crystallization conditions. rsc.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

|---|

The final crystal structure would be a balance of these attractive forces, maximizing packing efficiency while satisfying the directional requirements of the strong hydrogen bonds. acs.org The study of these packing motifs is essential for understanding the material's physical properties and for the field of crystal engineering.

Theoretical and Computational Studies on 1 Nitrosopropan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Properties

Density Functional Theory (DFT) for Molecular Geometry, Electronic States, and Energetics

No specific studies utilizing DFT to determine the molecular geometry, electronic states, or energetics of 1-Nitrosopropan-2-ol were found. Such studies would typically involve optimizing the molecule's three-dimensional structure to find the lowest energy conformation and calculating properties like bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for High-Level Electronic Property Calculations

There is no available research that employs high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to calculate the electronic properties of this compound. These methods are used for highly accurate predictions of electronic energies and other molecular properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

An analysis of the Frontier Molecular Orbitals (HOMO and LUMO) for this compound, which is crucial for predicting its chemical reactivity, has not been reported in the literature. This analysis would provide insights into the molecule's electrophilic and nucleophilic sites.

Computational Spectroscopy and Property Prediction

NMR Chemical Shift and Spin-Spin Coupling Constant Prediction

No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) or spin-spin coupling constants for this compound have been published. These predictions are valuable for interpreting experimental NMR spectra.

Vibrational Frequency and Intensity Simulation (IR and Raman)

Simulations of the infrared (IR) and Raman spectra of this compound, which involve calculating vibrational frequencies and their corresponding intensities, are not available in the scientific literature. These simulations are essential for the assignment of bands in experimental vibrational spectra.

Electronic Excitation and Absorption Spectra Calculation (UV-Vis)

The electronic properties and absorption spectra of molecules like this compound can be investigated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This approach allows for the calculation of electronic excitation energies and the simulation of UV-Vis spectra, providing insights into the molecule's behavior upon light absorption. researchgate.netmdpi.com

Theoretical calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311+G(d,p) basis set, to determine the electronic characteristics of a compound. researchgate.netresearchgate.net The resulting data can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculated spectra can then be compared with experimentally recorded UV-Vis spectra to validate the computational model. researchgate.net The analysis of electronic transitions, often characterized as π → π* or n → π* transitions, helps in understanding the nature of the excited states and the influence of molecular structure on the absorption properties. researchgate.net The agreement between theoretical and experimental spectra is a key indicator of the accuracy of the computational approach used. researchgate.net

Below is a hypothetical data table illustrating the kind of results that could be obtained from a TD-DFT calculation for this compound, based on methodologies applied to similar molecules. researchgate.netresearchgate.net

Table 1: Calculated Electronic Excitation Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.54 | 350 | 0.0012 | n -> π* |

| 5.63 | 220 | 0.1580 | π -> π* |

Note: This table is illustrative and not based on actual experimental data for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Search and Reaction Path Analysis

A crucial aspect of studying reaction mechanisms is the identification and characterization of transition states, which are the configurations of highest potential energy along the reaction coordinate. vaia.com Computational methods can be employed to search for these transition states and analyze the reaction path connecting reactants, transition states, and products. whiterose.ac.uknumberanalytics.com The structure of a transition state is an intermediate one, where bonds being broken and formed are represented with partial bonds. vaia.com

Potential Energy Surface (PES) Mapping for Reaction Pathways

A potential energy surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. youtube.comlibretexts.org For a chemical reaction, the PES maps the energy changes as reactants are converted into products. youtube.comnih.gov By mapping the PES, chemists can identify minima, which correspond to stable molecules (reactants, products, and intermediates), and saddle points, which correspond to transition states. youtube.comlibretexts.org

The PES provides a global view of the reaction, illustrating all possible pathways and the energy barriers associated with them. diva-portal.orgumn.edu Accurate ab initio calculations can be used to generate the PES for a given reaction. nih.gov The detailed information obtained from a PES is invaluable for understanding reaction dynamics and predicting reaction outcomes. youtube.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. stanford.eduwustl.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate trajectories that describe the positions and velocities of particles over time. stanford.eduwustl.edu

Conformational Analysis and Dynamics in Solution or Gas Phase

The flexibility of molecules like this compound leads to the existence of multiple conformations, or rotamers. lumenlearning.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com MD simulations can be used to explore the conformational landscape of a molecule in either the gas phase or in solution. nih.govnih.gov

These simulations can reveal the most stable conformations and the dynamics of interconversion between them. csic.eslibretexts.org The prevalence of certain conformers can significantly influence the chemical and physical properties of the compound. lumenlearning.comnih.gov

Solvent Effects on Structure and Reactivity

The solvent in which a reaction or process occurs can have a profound impact on the structure, stability, and reactivity of the solute molecules. numberanalytics.com Computational models can incorporate solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with specific properties like a dielectric constant. rsc.orgmdpi.com

The Polarizable Continuum Model (PCM) is a common implicit solvation model used in DFT calculations to study solvent effects. mdpi.comscielo.org.co These studies can reveal how the polarity of the solvent affects the electronic structure, geometry, and reactivity of the solute. mdpi.comscielo.org.co For example, polar solvents can stabilize charged or polar species, thereby influencing reaction rates and equilibria. numberanalytics.com MD simulations with explicit solvent molecules can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org

Environmental Fate and Chemical Transformations of 1 Nitrosopropan 2 Ol Excluding Ecotoxicity

Photochemical Degradation Pathways in the Atmosphere and Aquatic Systems

Photodegradation is a primary mechanism for the removal of N-nitrosamines from the environment, especially in surface waters and the atmosphere. who.intacs.org N-nitrosamines are known to be susceptible to photolysis, leading to their decomposition. nih.govresearchgate.net

In the atmosphere, N-nitrosamines are generally short-lived due to rapid degradation by sunlight photolysis and other atmospheric reactions. acs.orgresearchgate.net The half-life of NDMA in the atmosphere is estimated to be around 5 minutes. researchgate.net This rapid degradation suggests that long-range atmospheric transport of 1-Nitrosopropan-2-ol is unlikely.

In aquatic systems, the efficiency of photodegradation is influenced by water characteristics. In clear water bodies, photolysis is a significant removal process. who.int However, the presence of organic substances and suspended solids can hinder photodegradation by absorbing light. who.int The photolysis of N-nitrosamines in aqueous solutions can lead to the formation of various degradation products. For instance, the photolysis of NDMA yields dimethylamine, nitrite (B80452), and nitrate (B79036) ions as major products, with smaller amounts of formaldehyde, formic acid, and methylamine (B109427) also being formed. researchgate.net

The rate of photolysis is also dependent on pH. Studies on NDMA have shown that photolysis is faster at a lower pH. researchgate.net For example, the photolysis of NDMA is much faster at pH 3 than at pH 7. researchgate.net The quantum yield of NDMA decomposition, however, remains relatively constant between pH 2 and 8. acs.org The presence of dissolved oxygen can also increase the quantum yield of NDMA photolysis. nih.govacs.org

The proposed mechanisms for the photolysis of N-nitrosamines like NDMA in solution involve multiple pathways, including cleavage of the N-N bond. acs.orgnih.gov These pathways can lead to the formation of various reactive intermediates and ultimately to the observed degradation products. nih.gov

Chemical Hydrolysis and Oxidation Mechanisms in Environmental Matrices

Oxidation: Oxidation processes, particularly through reactions with hydroxyl radicals (•OH), can contribute to the degradation of N-nitrosamines in water. nih.gov Advanced Oxidation Processes (AOPs) that generate hydroxyl radicals have been shown to be effective in removing nitrosamines. nih.gov The rate of oxidation by hydroxyl radicals is dependent on the structure of the nitrosamine (B1359907), with a correlation observed between the reaction rate constant and the number of methylene (B1212753) groups in the compound. nih.gov This suggests that oxidation primarily occurs through hydrogen atom abstraction from the alkyl chains. nih.gov

Ozonation is another oxidation process that can transform N-nitrosamines. However, its effectiveness varies depending on the specific nitrosamine and the reaction conditions. uow.edu.au For some higher molecular weight N-nitrosamines, ozonation can lead to a decrease in their concentrations. uow.edu.au Conversely, for some lower molecular weight nitrosamines like NDMA, ozonation can sometimes lead to an initial increase in concentration due to the oxidation of precursor compounds. uow.edu.auacs.org

The table below summarizes the degradation pathways for representative N-nitrosamines, which can be used to infer the likely behavior of this compound.

| Compound | Degradation Pathway | Key Findings | Reference |

| N-Nitrosodimethylamine (NDMA) | Photolysis | Major degradation products are dimethylamine, nitrite, and nitrate. Faster at lower pH. researchgate.net | researchgate.net |

| N-Nitrosodimethylamine (NDMA) | Oxidation (•OH) | Rate constant correlates with the number of methylene groups. nih.gov | nih.gov |

| N-Nitrosodiethanolamine (NDELA) | Hydrolysis | Resistant to hydrolysis at pH 4, 7, and 9. researchgate.net | researchgate.net |

| Various N-Nitrosamines | Ozonation | Effectiveness varies; can lead to either degradation or formation depending on the compound and conditions. uow.edu.au | uow.edu.au |

Interactions with Abiotic Environmental Components (e.g., Minerals, Surfaces)

The interaction of organic molecules with abiotic surfaces like minerals can influence their environmental transport and persistence. Molecules can adsorb to mineral surfaces through physisorption (weak interactions) or chemisorption (chemical bond formation). nih.gov For polar compounds like this compound, which contains a hydroxyl group, interactions with mineral surfaces in soil and sediment are possible.

Advanced Analytical Methodologies for Detection and Quantification in Non-Biological Environmental Samples

The detection and quantification of N-nitrosamines in environmental samples like water and air require sensitive and specific analytical methods due to their often low concentrations. itrcweb.org

Commonly employed analytical techniques for N-nitrosamines include:

Gas Chromatography (GC): Often coupled with various detectors.

GC-Mass Spectrometry (MS): Provides high selectivity and is a widely used method for the analysis of volatile nitrosamines. amecj.com High-resolution mass spectrometry (HRMS) offers even greater specificity. who.int

GC with a Flame Ionization Detector (FID): A more general detector that can be used for quantification after separation by GC. osha.gov

Liquid Chromatography (LC): Particularly useful for less volatile or thermally unstable nitrosamines.

LC-Tandem Mass Spectrometry (MS/MS): A powerful technique for the analysis of a wide range of contaminants, including nitrosamines, in complex matrices like water. itrcweb.org

Ion Chromatography (IC): Can be used for the analysis of ionic degradation products of nitrosamines, such as nitrite and nitrate. unil.ch

Sample preparation is a critical step in the analysis of environmental samples. For water samples, techniques like solid-phase extraction (SPE) are often used to concentrate the analytes and remove interfering substances before instrumental analysis. nih.gov For air samples, collection on solid sorbents followed by solvent desorption is a common approach. osha.gov

The table below provides an overview of analytical methods applicable to the analysis of N-nitrosamines in environmental samples.

| Analytical Technique | Sample Matrix | Key Features | Reference |

| GC-MS/HRMS | Water, Air | High selectivity and sensitivity for volatile nitrosamines. | who.intamecj.com |

| LC-MS/MS | Water | Suitable for a broad range of nitrosamines, including less volatile ones. | itrcweb.org |

| GC-FID | Air | General purpose detector for quantification after chromatographic separation. | osha.gov |

| Ion Chromatography | Water | Used for the analysis of ionic degradation products like nitrite and nitrate. | unil.ch |

Applications of 1 Nitrosopropan 2 Ol in Chemical Synthesis and Materials Science Non Biological/non Clinical

As an Intermediate in Organic Synthesis of Complex Molecules

1-Nitrosopropan-2-ol is believed to be a fleeting intermediate in certain chemical reactions, particularly in the nitrosation of related propane (B168953) derivatives. libretexts.org For instance, the reaction of 2-aminopropane with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, yields 2-propanol as the major product. This transformation implies the formation of a diazonium salt which is unstable and decomposes, likely through a pathway that could involve a transient nitroso species. doubtnut.comdoubtnut.com

The synthesis of complex molecules often involves the strategic use of reactive intermediates. libretexts.org While direct evidence of isolating and using this compound as a building block is scarce, its in situ generation can be inferred in reactions that transform a precursor, such as an amine or oxime, into a more complex structure. The inherent instability of α-nitroso alcohols often leads to rapid subsequent reactions, making them useful yet elusive participants in multi-step syntheses.

Role in Novel Chemical Transformations and Methodologies

The chemical functionality of this compound, specifically the nitroso group, is at the heart of several powerful synthetic methodologies. While not always involving this specific molecule, these methods highlight the potential reactivity of its core structure.

One of the most significant concepts is the "umpolung" or reversal of polarity of amine reactivity. ethz.ch In this strategy, a secondary amine can be converted into a nitrosamine (B1359907). The presence of the nitroso group alters the electronic character of the α-carbon, allowing it to be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. Subsequent removal of the nitroso group regenerates the amine functionality, but now with a new substituent at the α-position. This methodology provides a powerful way to achieve electrophilic substitution at the α-carbon of a secondary amine, a transformation that is not possible with the parent amine. ethz.ch

Another relevant area is the Barton reaction, a photochemical process that utilizes the photolysis of an alkyl nitrite to generate a δ-nitroso alcohol. wikipedia.org This reaction proceeds via a radical mechanism involving a 1,5-hydrogen atom transfer, leading to the selective functionalization of a typically unreactive C-H bond. The resulting nitroso compound can then tautomerize to an oxime, which can be further transformed. This reaction showcases the ability of the nitroso functionality, generated from an alkyl nitrite, to mediate complex and selective transformations.

The following table summarizes key transformations involving the nitroso functional group, illustrating the potential synthetic utility of compounds like this compound.

| Transformation | Description | Key Reagents | Significance |

| Umpolung of Amines | Reversal of the polarity of the α-carbon of a secondary amine via a nitrosamine intermediate, allowing for nucleophilic attack. | Secondary amine, nitrosating agent, strong base, electrophile. | Enables the formation of C-C bonds at the α-position of secondary amines. ethz.ch |

| Barton Reaction | Photochemical reaction of an alkyl nitrite to form a δ-nitroso alcohol, enabling C-H activation. | Alkyl nitrite, UV light. | Allows for regio- and stereoselective functionalization of unactivated C-H bonds. wikipedia.org |

| Nitroxide-Mediated Oxidation | Oxidation of alcohols to carbonyl compounds catalyzed by nitroxides, which can be derived from nitroso compounds. | Nitroxide catalyst (e.g., TEMPO), stoichiometric oxidant. | Provides a metal-free method for selective alcohol oxidation. rsc.org |

| Ene Reaction | Reaction of a nitroso compound (the enophile) with an alkene containing an allylic hydrogen (the ene). | Acyl nitroso species, alkene. | Forms a new C-C bond and a hydroxylamine (B1172632) derivative. core.ac.uk |

Potential in Catalyst Development or Materials Precursors

The direct application of this compound in catalyst development or as a materials precursor is not established. However, its chemical nature suggests some hypothetical roles.

Nitroso compounds are precursors to nitroxide radicals, which are a class of stable organic radicals. rsc.org Nitroxides, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are widely used as catalysts for the selective oxidation of alcohols to aldehydes and ketones. rsc.org In principle, this compound could be envisioned as a precursor to a functionalized nitroxide catalyst, although such an application has not been reported.

In the field of materials science, the development of novel polymers and functional materials often relies on monomers with specific reactive groups. While there is no evidence of this compound being used in this capacity, its bifunctional nature (containing both a hydroxyl and a nitroso group) could theoretically be exploited in polymerization reactions or for surface modification of materials.

Utilization in Analytical Reagents or Chemical Probes (Non-Biological)

There is no documented use of this compound as a non-biological analytical reagent or chemical probe. The inherent instability of the compound would likely make it unsuitable for such applications, which typically require reagents with good stability and well-defined reactivity.

However, the reaction of secondary amines with nitrous acid to form nitrosamines, which are often colored (typically yellow), has historically been used as a qualitative test to distinguish them from primary and tertiary amines. libretexts.orgchemguide.co.uk This reaction, in which a nitrosamine is formed, is related to the tautomeric form of this compound.

Future Directions and Emerging Research Avenues for 1 Nitrosopropan 2 Ol Chemistry

Development of Green and Sustainable Synthetic Approaches

The development of environmentally friendly synthetic methods for organic compounds is a key focus of modern chemistry. chemistryjournals.net Traditional synthesis routes often rely on hazardous reagents and solvents, generating significant waste. chemistryjournals.netjocpr.com Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, provide a framework for more sustainable chemical production. chemistryjournals.netjocpr.com

For the synthesis of 1-Nitrosopropan-2-ol and related nitroso compounds, future research will likely focus on several green chemistry strategies:

Alternative Solvents: Replacing traditional hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a major goal. jocpr.com

Catalytic Methods: The use of recyclable catalysts can streamline multi-step syntheses, reduce waste, and improve atom economy. mdpi.com

Energy-Efficient Techniques: Methods like microwave-assisted synthesis and ultrasound-mediated reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.commdpi.comnih.gov These techniques are becoming increasingly popular in pharmaceutical and chemical manufacturing. mdpi.commdpi.com

Renewable Feedstocks: Investigating the use of biomass and other renewable resources as starting materials instead of fossil fuels can reduce the carbon footprint of chemical processes. chemistryjournals.net

The following table summarizes some green synthetic techniques and their potential benefits for the synthesis of nitroso compounds.

| Green Synthetic Technique | Principle | Potential Benefits for Nitroso Compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. mdpi.com | Reduced reaction times, increased product yields, and lower energy consumption. mdpi.comnih.gov |

| Ultrasound-Mediated Synthesis | Uses ultrasonic waves to induce chemical reactions. nih.gov | Enhanced reaction rates and yields. mdpi.com |

| Biocatalysis | Employs enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, and reduced waste. |

| Flow Chemistry | Conducts reactions in a continuous stream rather than a batch. | Improved safety, better process control, and easier scalability. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and In Situ Analysis

Understanding and optimizing chemical reactions requires detailed, real-time information. mt.com Traditional offline analysis methods can be time-consuming. mt.com In situ spectroscopic techniques allow for the continuous monitoring of reactants, intermediates, and products directly within the reaction vessel, providing valuable insights into reaction kinetics and mechanisms. bruker.comjasco-global.com

For the study of reactions involving this compound, several advanced spectroscopic probes are particularly promising:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectrometers coupled with fiber-optic probes enable in situ measurements in both laboratory and industrial settings. bruker.com Attenuated Total Reflection (ATR) is a common sampling technique that allows for the analysis of the reaction mixture at the interface with the probe. bruker.comjasco-global.com

Raman Spectroscopy: In situ Raman spectrometers can identify substances based on their unique chemical fingerprint and monitor reactions in real-time. anton-paar.com Fiber probes allow for flexible analysis in various environments, including high-temperature and high-pressure conditions. anton-paar.comendress.com